4-Ethylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

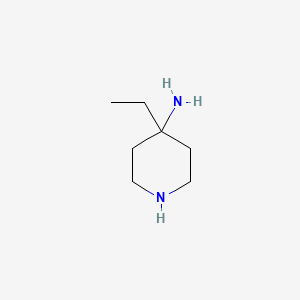

4-Ethylpiperidin-4-amine, also known as 1-ethyl-4-piperidinylamine, is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 .

Synthesis Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs . They are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Synthesis and Chemical Applications

- Enantiospecific Synthesis : A study by Reilly et al. (2003) focused on the enantiospecific synthesis of 3-amino-4-ethylpiperidine, highlighting its use in the synthesis of non-fluoroquinolone compounds (Reilly, Anthony, & Gallagher, 2003).

- PAF-Receptor Antagonists : Benmehdi et al. (2008) synthesized novel 4-aminopiperidines with potential as PAF-receptor antagonists, demonstrating the chemical versatility of 4-Ethylpiperidin-4-amine (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

Material Science and Catalysis

- Graphene-Based Catalysis : Nasrollahzadeh et al. (2020) discussed the use of graphene-based catalysts, including derivatives of this compound, in the reduction of nitro compounds to amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

- Light Stabilizers in Polymer Science : Auer et al. (2004) developed a polymerizable hindered amine light stabilizer using this compound, indicating its role in enhancing material properties (Auer, Nicolas, Vesterinen, Luttikhedde, & Wilén, 2004).

Environmental Science and Corrosion Studies

- Corrosion Inhibition : Annand et al. (1965) explored the adsorption of 4-ethylpiperidine on steel, suggesting its potential as a corrosion inhibitor (Annand, Hurd, & Hackerman, 1965).

Bioorganic and Medicinal Chemistry

- Pharmaceutical Synthesis : Senguttuvan et al. (2013) demonstrated the reductive amination of 2,6-diarylpiperidin-4-ones, a process involving this compound, relevant in the synthesis of various pharmaceuticals (Senguttuvan, Murugavelu, & Nagarajan, 2013).

- Neuroleptic and Antihistamine Synthesis : Luo et al. (2004) highlighted the use of 4-amino-N-arylpiperidines, derived from this compound, in the synthesis of neuroleptics and antihistamines (Luo, Mattson, Bruce, Wong, Murphy, Longhi, Antal-Zimanyi, & Poindexter, 2004).

Electrochemistry

- Electrochemical Oxidation Studies : Ghilane et al. (2010) studied the electrochemical oxidation of primary amine compounds, including this compound, highlighting its potential in modifying electrode surfaces (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Safety and Hazards

Future Directions

Piperidines, including 4-Ethylpiperidin-4-amine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

It is known that piperidine derivatives often interact with nitric oxide synthases . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some piperidine derivatives can inhibit the activity of their target enzymes, altering the production of key molecules within the cell .

Biochemical Pathways

Given its potential interaction with nitric oxide synthases, it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .

Result of Action

Based on its potential interaction with nitric oxide synthases, it may influence the production of nitric oxide, thereby affecting various cellular functions .

Action Environment

The action, efficacy, and stability of 4-Ethylpiperidin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, presence of other molecules, and temperature . .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, such as 4-Ethylpiperidin-4-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It is known that piperidine derivatives can have a wide range of effects on cells, depending on their specific structures and properties .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-ethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-7(8)3-5-9-6-4-7/h9H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRBMDIVXNBXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)